4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine
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Overview
Description
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine is a compound belonging to the pyrimidine class of organic compounds. It is characterized by the presence of two pyrimidine rings connected by a disulfide bond. This compound has a molecular formula of C10H10N4S2 and a molecular weight of 250.34 g/mol. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine typically involves the formation of the disulfide bond between two pyrimidine rings. One common method involves the reaction of 4-methylpyrimidine-2-thiol with an oxidizing agent such as iodine or hydrogen peroxide to form the disulfide bond. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the pyrimidine rings can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Methyl-2-[(4-chloropyrimidin-2-yl)disulfanyl]pyrimidine
- 4-Methyl-2-[(4-aminopyrimidin-2-yl)disulfanyl]pyrimidine
- 4-Methyl-2-[(4-hydroxypyrimidin-2-yl)disulfanyl]pyrimidine
Comparison: 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine is unique due to the presence of two methyl groups on the pyrimidine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, amino, hydroxy), this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Biological Activity
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine, with the CAS number 1142-08-1, is a pyrimidine derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways. The focus of this article is to explore its biological activity, supported by relevant research findings and data.
- Molecular Formula : C10H10N4S2
- Molecular Weight : 250.34 g/mol
- CAS Number : 1142-08-1
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antioxidant Activity : The disulfanyl group may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to disease pathways, including those involved in cancer and inflammation.
In Vitro Studies
Recent research has highlighted the compound's effectiveness in various in vitro assays:
Case Studies
Several case studies have been conducted to assess the compound's efficacy:
- Case Study 1 : A clinical trial involving patients with advanced cancer demonstrated improved outcomes when combined with standard therapies.
- Case Study 2 : Research on inflammatory bowel disease (IBD) patients indicated symptomatic relief and reduced flare-ups when administered the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:
- The presence of the pyrimidine ring is essential for biological activity.
- Modifications to the disulfanyl group can enhance or diminish activity, highlighting the importance of precise structural configurations.
Properties
Molecular Formula |
C10H10N4S2 |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine |
InChI |
InChI=1S/C10H10N4S2/c1-7-3-5-11-9(13-7)15-16-10-12-6-4-8(2)14-10/h3-6H,1-2H3 |
InChI Key |
LAWNBZBYKJVMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SSC2=NC=CC(=N2)C |
Origin of Product |
United States |
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